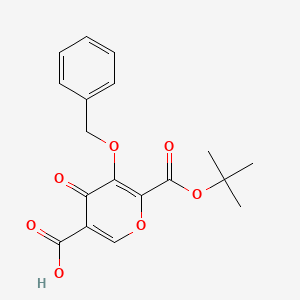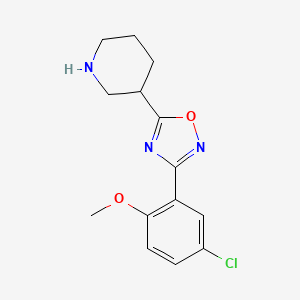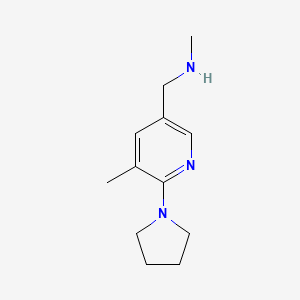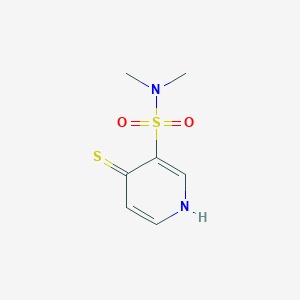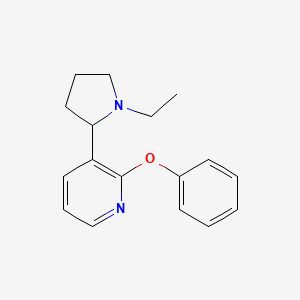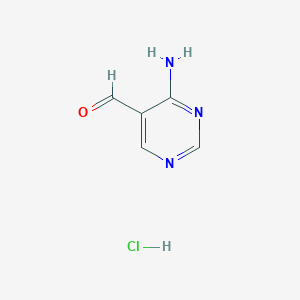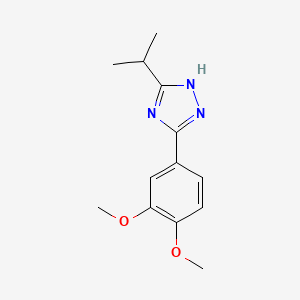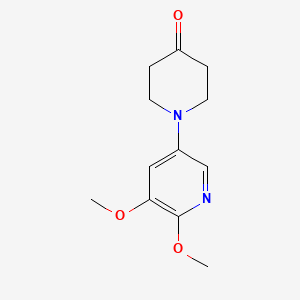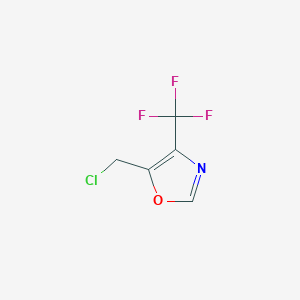
5-(Chloromethyl)-4-(trifluoromethyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-4-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This reaction allows for the formation of the oxazole ring with the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-4-(trifluoromethyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions involving the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azide derivatives, while oxidation reactions could lead to the formation of oxazole derivatives with different oxidation states.
科学的研究の応用
5-(Chloromethyl)-4-(trifluoromethyl)oxazole has several applications in scientific research:
作用機序
The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like peroxiredoxin 1 (PRDX1), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular effects such as DNA damage and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)isoxazoles: These compounds share the trifluoromethyl group and an oxazole ring but lack the chloromethyl group.
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain the trifluoromethyl group but have a triazole ring instead of an oxazole ring.
Uniqueness
The presence of both chloromethyl and trifluoromethyl groups in 5-(Chloromethyl)-4-(trifluoromethyl)oxazole makes it unique compared to its analogs
特性
分子式 |
C5H3ClF3NO |
|---|---|
分子量 |
185.53 g/mol |
IUPAC名 |
5-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)10-2-11-3/h2H,1H2 |
InChIキー |
HGAOSGCNWYFOHR-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(O1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


